molecular formula C20H19FN6O2S B2470974 2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 847394-23-4

2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2470974
CAS No.: 847394-23-4
M. Wt: 426.47
InChI Key: JBBSYWPEXBJNPD-UHFFFAOYSA-N
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Description

2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C20H19FN6O2S and its molecular weight is 426.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Incorporation

Researchers have explored the synthesis of innovative heterocyclic compounds incorporating thiadiazole moieties for potential applications in insecticidal activities against pests like the cotton leafworm, Spodoptera littoralis. The synthesis involves using versatile precursors for the construction of various heterocycles, such as pyrroles, pyridines, and triazoles, indicating a broad utility in designing compounds with potential biological activities (A. Fadda et al., 2017).

Antimicrobial Screening

Another study focused on the synthesis and antimicrobial screening of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives. These compounds have been screened for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity, highlighting the potential of such chemical frameworks in developing new antimicrobial agents (B. MahyavanshiJyotindra et al., 2011).

Anticancer Activity

Research into fluorosubstituted compounds, such as benzo[b]pyran derivatives, has shown promising anti-lung cancer activity. The synthesis of these compounds involves the reaction with aromatic aldehydes, phenylhydrazine, and thiourea, leading to derivatives that show significant anticancer activity against human cancer cell lines at low concentrations, compared to reference drugs like 5-fluorodeoxyuridine (A. G. Hammam et al., 2005).

Imaging and Diagnostic Applications

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands for the translocator protein (18 kDa), which is crucial for imaging neuroinflammatory processes using positron emission tomography (PET). The synthesis and radiosynthesis of such compounds, including the development of DPA-714 and its fluorine-18 labeled derivatives, underscore the importance of these chemical frameworks in developing imaging agents for neuroinflammatory diseases (F. Dollé et al., 2008).

Anti-inflammatory and Kinase Inhibition

Further studies have synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide demonstrating significant anti-inflammatory activity. These compounds provide insights into the development of new anti-inflammatory agents (K. Sunder et al., 2013).

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O2S/c1-13-10-17(25-29-13)22-19(28)12-30-20-24-23-18(11-16-4-3-9-26(16)2)27(20)15-7-5-14(21)6-8-15/h3-10H,11-12H2,1-2H3,(H,22,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBSYWPEXBJNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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